molecular formula C90H127N27O12 B13394708 H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2

Cat. No.: B13394708
M. Wt: 1779.1 g/mol
InChI Key: MVPAMLBUDIFYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each in its DL form, which means it contains both the D- and L- isomers of the amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present, breaking them into thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can produce kynurenine, while reduction of disulfide bonds yields thiol groups.

Scientific Research Applications

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 depends on its specific biological target. For instance, if it acts as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved can vary widely based on the peptide’s structure and modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2 is unique due to its specific sequence and the presence of multiple tryptophan and arginine residues, which may confer distinct biological activities and chemical properties compared to other peptides.

Properties

IUPAC Name

1-[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPAMLBUDIFYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H127N27O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.